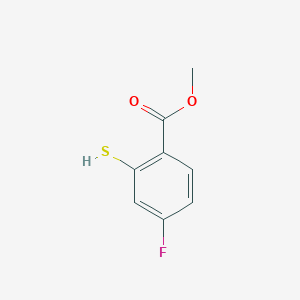

Methyl 4-fluoro-2-sulfanylbenzoate

Description

Methyl 4-fluoro-2-sulfanylbenzoate is an organic compound with the molecular formula C8H7FO2S It is characterized by the presence of a fluorine atom and a sulfanyl group attached to a benzoate ester

Properties

IUPAC Name |

methyl 4-fluoro-2-sulfanylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO2S/c1-11-8(10)6-3-2-5(9)4-7(6)12/h2-4,12H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQVRIGKAFSNQHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)F)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501239429 | |

| Record name | Benzoic acid, 4-fluoro-2-mercapto-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501239429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81223-44-1 | |

| Record name | Benzoic acid, 4-fluoro-2-mercapto-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81223-44-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 4-fluoro-2-mercapto-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501239429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 4-fluoro-2-sulfanylbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-fluoro-2-sulfanylbenzoate can be synthesized through several synthetic routes. One common method involves the esterification of 4-fluoro-2-sulfanylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of methyl 4-fluoro-2-sulfanylbenzoate may involve more efficient and scalable processes. These could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The choice of solvents, catalysts, and purification methods would be tailored to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-fluoro-2-sulfanylbenzoate undergoes various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

Oxidation: Methyl 4-fluoro-2-sulfinylbenzoate, Methyl 4-fluoro-2-sulfonylbenzoate.

Reduction: 4-Fluoro-2-sulfanylbenzyl alcohol.

Substitution: Methyl 4-methoxy-2-sulfanylbenzoate.

Scientific Research Applications

Structural Characteristics

Methyl 4-fluoro-2-sulfanylbenzoate features a benzoate structure with a fluorine atom and a sulfanyl group, which contribute to its reactivity and biological activity. The molecular formula is C8H7FO2S, and its structural representation can be summarized as follows:

- Molecular Formula : C8H7FO2S

- SMILES : COC(=O)C1=C(C=C(C=C1)F)S

- InChIKey : CQVRIGKAFSNQHM-UHFFFAOYSA-N

Antiviral Activity

Recent studies have indicated that derivatives of methyl 4-fluoro-2-sulfanylbenzoate exhibit antiviral properties, particularly against viruses such as Hepatitis B. Compounds with similar structures have been shown to modulate the activity of viral proteins, suggesting that methyl 4-fluoro-2-sulfanylbenzoate could serve as a lead compound for developing new antiviral agents .

Enzyme Inhibition

Research has demonstrated that this compound can act as an inhibitor for certain enzymes, including protein isoprenyl transferases. Such enzymes are crucial in various biological processes, including cell signaling and protein modification. The inhibition of these enzymes can lead to therapeutic effects in treating diseases like cancer .

Building Block for Synthesis

Methyl 4-fluoro-2-sulfanylbenzoate serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, enabling the synthesis of more complex molecules. For instance, it can be used to synthesize trisubstituted imidazole derivatives which have shown promising biological activities .

Reaction with Nucleophiles

The sulfanyl group in methyl 4-fluoro-2-sulfanylbenzoate can react with various nucleophiles, facilitating the formation of diverse derivatives. This property is particularly useful in creating compounds with tailored biological activities or improved pharmacokinetic profiles.

Polymer Chemistry

In materials science, methyl 4-fluoro-2-sulfanylbenzoate can be utilized in polymer chemistry to develop new materials with specific properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength, making it suitable for applications in coatings and composites.

Photonic Applications

The unique optical properties of compounds containing fluorine make methyl 4-fluoro-2-sulfanylbenzoate a candidate for photonic applications. Its potential use in organic light-emitting diodes (OLEDs) and other optoelectronic devices is under investigation due to its favorable electronic characteristics.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of methyl 4-fluoro-2-sulfanylbenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity, while the sulfanyl group may participate in redox reactions or form covalent bonds with target proteins.

Comparison with Similar Compounds

Methyl 4-fluoro-2-sulfanylbenzoate can be compared with other similar compounds, such as:

Methyl 4-fluorobenzoate: Lacks the sulfanyl group, which may result in different chemical reactivity and biological activity.

Methyl 2-sulfanylbenzoate: Lacks the fluorine atom, which can affect its binding properties and stability.

Methyl 4-chloro-2-sulfanylbenzoate: Contains a chlorine atom instead of fluorine, which may alter its electronic properties and reactivity.

The unique combination of the fluorine and sulfanyl groups in methyl 4-fluoro-2-sulfanylbenzoate contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

Methyl 4-fluoro-2-sulfanylbenzoate (C8H7FO2S) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

Methyl 4-fluoro-2-sulfanylbenzoate features a benzoate structure with a fluorine atom and a sulfanyl group attached to the aromatic ring. Its molecular formula is C8H7FO2S, and it has a molecular weight of approximately 188.21 g/mol. The presence of the sulfanyl group is significant as it can influence the compound's reactivity and biological interactions.

The biological activity of methyl 4-fluoro-2-sulfanylbenzoate can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in nucleotide synthesis, such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are crucial for DNA synthesis and cell proliferation, making them targets for anticancer drugs .

- Antimicrobial Properties : Compounds with structural similarities often exhibit antimicrobial properties by disrupting bacterial cell wall synthesis or interfering with metabolic pathways .

In Vitro Studies

- Cytotoxicity : In vitro studies have demonstrated that methyl 4-fluoro-2-sulfanylbenzoate exhibits cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in human cancer cells by activating caspase pathways and causing DNA damage .

- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on TS and DHFR. Preliminary data suggest that it may act as a dual inhibitor, similar to other antifolate compounds, which could lead to "thymineless death" in rapidly dividing cells .

Case Studies

- Case Study 1 : A study involving the synthesis of methyl 4-fluoro-2-sulfanylbenzoate analogs revealed that modifications to the sulfanyl group significantly affected their inhibitory potency against TS. The most potent analogs showed IC50 values in the low micromolar range, indicating strong inhibitory activity .

- Case Study 2 : Another investigation assessed the antibacterial activity of methyl 4-fluoro-2-sulfanylbenzoate against Escherichia coli and Staphylococcus aureus. Results indicated that the compound demonstrated significant antibacterial effects at concentrations lower than those required for cytotoxicity against mammalian cells .

Data Table: Biological Activity Overview

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.